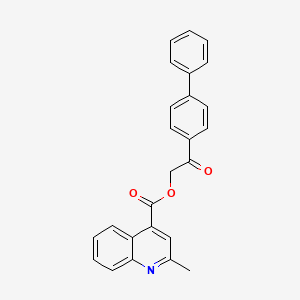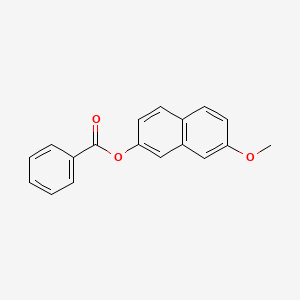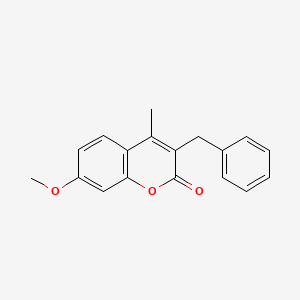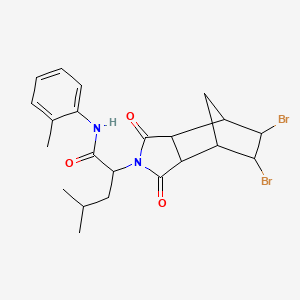![molecular formula C22H30N2O2S B12465597 2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide is a complex organic compound that combines the structural features of adamantane and thiophene Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while thiophene is a sulfur-containing heterocycle with significant applications in medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates, which are then coupled with thiophene derivatives.
Functionalization of Adamantane: The adamantane core can be functionalized using radical-based methods, such as the direct radical functionalization of adamantane C–H bonds to introduce various functional groups.
Coupling with Thiophene Derivatives: The functionalized adamantane intermediates are then coupled with thiophene derivatives through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to minimize the use of hazardous reagents and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The adamantane core can undergo substitution reactions, such as halogenation or alkylation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated adamantane derivatives
Applications De Recherche Scientifique
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, adamantane derivatives have been shown to inhibit viral entry by binding to viral glycoproteins, thereby preventing the virus from entering host cells . Additionally, thiophene derivatives have been found to inhibit mitochondrial complex I, leading to the disruption of cellular energy production and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dehydroadamantane:
Thiophene-3-carboxamide: A thiophene derivative with significant biological activity, including anticancer and antimicrobial properties.
Uniqueness
2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide is unique due to its combination of the adamantane and thiophene moieties, which endows it with a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C22H30N2O2S |
|---|---|
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2-(adamantane-1-carbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H30N2O2S/c23-19(25)18-16-5-3-1-2-4-6-17(16)27-20(18)24-21(26)22-10-13-7-14(11-22)9-15(8-13)12-22/h13-15H,1-12H2,(H2,23,25)(H,24,26) |
Clé InChI |
ZWAIRKQVVLIXGE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)

![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465527.png)

![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)

![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12465557.png)


![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B12465581.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
